3'-Amino-3'-deoxyadenosine
Description
Historical Context of Discovery and Isolation of 3'-Amino-3'-deoxyadenosine
The discovery of this compound was a landmark in the field of natural product chemistry and antibiotic research. It was independently isolated from two different microbial sources in the early 1960s.
In 1962, N. N. Gerber and H. A. Lechevalier at the Institute of Microbiology, Rutgers University, reported the isolation of a new antitumor agent from the fermentation broth of a species of Helminthosporium. cftri.res.in This compound, identified as this compound, demonstrated notable inhibitory effects against certain tumors. Their work laid the foundation for understanding the potential therapeutic applications of this unique nucleoside analog.
Almost concurrently, in 1963, Armand J. Guarino and Nicholas M. Kredich at the University of Michigan isolated the same compound from the fungus Cordyceps militaris. umich.eduumich.edu Their research involved the extraction and characterization of the nucleoside from the fungal mycelia, confirming its structure and identity. umich.edu The discovery from Cordyceps militaris, a fungus with a long history in traditional medicine, added another layer of interest to the compound's biological profile. mdpi.com
Significance of this compound as a Nucleoside Analog in Biological Systems
The significance of this compound in biological systems stems from its function as a nucleoside analog, which allows it to interfere with fundamental cellular processes, primarily nucleic acid synthesis. clockss.org Upon entering a cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (3'-NH2-dATP). nih.gov
This triphosphate metabolite acts as a competitive inhibitor and a chain terminator for RNA polymerases. clockss.orgcaymanchem.com During RNA synthesis, 3'-NH2-dATP can be incorporated into the growing RNA chain in place of the natural nucleotide, adenosine (B11128) triphosphate (ATP). However, due to the presence of the 3'-amino group instead of a 3'-hydroxyl group, the formation of the subsequent phosphodiester bond is blocked, leading to the premature termination of RNA synthesis. caymanchem.com This inhibitory action on RNA polymerase is a key mechanism behind its observed biological effects. caymanchem.com
Research Findings on Biological Activity:
The unique mechanism of action of this compound has led to extensive investigation into its antitumor and antiviral properties.
Antitumor Activity:
Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation is a central focus of this research. nih.gov For instance, research has shown its inhibitory effects on melanoma and lung carcinoma cell lines.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| B16-BL6 (Mouse Melanoma) | 39 | acs.org |
| Mouse Lewis Lung Carcinoma | 48 | acs.org |
| Tera-1 (Teratocarcinoma) | Significantly more sensitive to a prodrug of 3'-dA compared to the parent compound. | ed.ac.uk |
| Gastric, Renal, Melanoma, and Ovarian Cancer Cell Lines | Mean IC50 of 137.8 µM for 3'-dA. | nih.gov |
Antiviral Activity:
The inhibitory effect of this compound and its analogs extends to viral enzymes, particularly reverse transcriptases of retroviruses like the Human Immunodeficiency Virus (HIV). nih.gov The triphosphate form can act as an inhibitor of HIV-1 reverse transcriptase, interfering with the replication of the virus. nih.gov Research has shown that analogs of this compound can inhibit HIV-1 replication in acutely infected cells, with the mechanism likely involving the inhibition of reverse transcription. nih.gov
| Virus | Target Enzyme | Effect | Reference |
|---|---|---|---|
| HIV-1 | Reverse Transcriptase | Inhibition of replication in acutely infected cells. | nih.gov |
The study of this compound and its derivatives continues to be an active area of research, with ongoing efforts to understand its complex biological activities and potential for therapeutic development.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDPUOKUEKVHIL-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-55-4 | |
| Record name | 3′-Amino-3′-deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Amino-3'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Modifications of 3 Amino 3 Deoxyadenosine
Classical and Contemporary Synthetic Approaches for 3'-Amino-3'-deoxyadenosine
The synthesis of this compound has been approached from various starting materials, ranging from simple sugars to more complex chiral precursors. These methods showcase the evolution of synthetic organic chemistry and the quest for more efficient and practical routes.
Another common strategy begins with adenosine (B11128). nih.govbit.edu.cn This involves a sequence of oxidation of the 3'-hydroxyl group, followed by reductive amination or a reduction/substitution sequence to introduce the amino function. nih.gov For instance, a practical route involves a 3'-oxidation/reduction/substitution procedure to generate a key 3'-azido derivative, which is then converted to the final product. nih.gov
The table below summarizes key features of various synthetic routes to this compound.
| Starting Material | Key Intermediate/Reaction | Number of Steps | Overall Yield (%) | Reference |
| D-Xylose | 3-azido-3-deoxy-D-ribofuranose derivative | 10 | Not specified | tandfonline.com |
| D-Xylose | Not specified | 12 | 15% | nih.gov |
| Adenosine | 3'-azido derivative via oxidation/reduction/substitution | 10 | Up to 23% | nih.gov |
| Adenosine | 2',5'-O-acetyl-3'-bromo-3'-deoxyadenosine | Not specified | Not specified | bit.edu.cn |
| Levoglucosenone | cis-oxyamination of C-C double bond | 11 | 3.3% | clockss.org |
Design and Synthesis of this compound Derivatives and Analogs
To explore structure-activity relationships and improve the therapeutic potential of this compound, extensive modifications have been made to its three core components: the purine (B94841) base, the ribose sugar, and the phosphate (B84403) group.
Modifications to the adenine (B156593) base of this compound analogs aim to alter their interaction with target enzymes and receptors or to affect their metabolic stability. Common alterations include substitution at various positions of the purine ring.
Examples of purine base modifications include:
N6-Alkylation : The N6-amino group has been a frequent target for modification. The synthesis of N(6)-Methyl-3'-amino-3'-deoxyadenosine has been described, involving methylation of the N6 position. ontosight.aivulcanchem.com This modification can influence hydrogen bonding patterns and interactions with biological targets.
2-Position Substitution : Analogs with modifications at the 2-position, such as 2-chloro or 2-methylthio groups, have been synthesized. nih.gov
Deazapurine Analogs : Isosteric replacement of nitrogen atoms in the purine ring with carbon has led to deaza-analogs. The synthesis of 7-deaza- and 3-deaza-adenosine analogs has been explored to study the role of specific nitrogen atoms in biological activity. oup.com
8-Position Substitution : The introduction of substituents like a bromo group at the 8-position of the adenine ring has also been investigated. nih.gov
The following table lists some examples of purine-modified analogs.
| Modification Type | Example Compound | Reference |
| N6-Alkylation | N(6)-Methyl-3'-amino-3'-deoxyadenosine | ontosight.ai |
| 2-Position Substitution | 2-Chloro-deoxyadenosine bisphosphate analogues | nih.gov |
| Deazapurine | 3-Deaza-2'-deoxyadenosine | oup.com |
| 8-Position Substitution | 8-Bromo-deoxyadenosine bisphosphate analogues | nih.gov |
Altering the ribose moiety can impact the nucleoside's conformation, stability against enzymatic cleavage (e.g., by phosphorylases), and binding affinity. A significant area of research has been the synthesis of carbocyclic analogs, where the furanose ring oxygen is replaced by a methylene (B1212753) group.
Carbocyclic analogs of this compound have been synthesized to create compounds that are stable against hydrolysis and enzymatic action. oup.comoup.com These syntheses often involve preparing a substituted cyclopentane (B165970) ring, such as diaminocyclopentanetriol, and subsequently coupling it with a pyrimidine (B1678525) precursor like 4-amino-6-chloro-5-nitropyrimidine, which is later converted to the adenine ring. oup.com These carbocyclic analogs retain key structural features while offering increased chemical stability. oup.comoup.com
Other ribose modifications include:
2'-O-Methylation : The introduction of a methyl group at the 2'-hydroxyl position is another modification strategy.
Fluorination : The synthesis of 2'-deoxy-2'-fluoroarabinoadenosine (afA) represents another type of sugar modification, altering the sugar pucker and electronic properties. bac-lac.gc.ca
Modification at the 5'-phosphate level is a key strategy to bypass resistance mechanisms, such as poor cellular uptake and reliance on kinase-mediated activation. The ProTide (prodrug-nucleotide) technology is a prominent example of this approach. ed.ac.uknih.gov
ProTides are phosphoramidate (B1195095) prodrugs designed to deliver the monophosphate form of a nucleoside analog into cells efficiently. cardiff.ac.uknih.gov This technology masks the charge of the phosphate group with an aryl group and an amino acid ester, allowing the molecule to cross cell membranes via passive diffusion. cardiff.ac.uk Once inside the cell, the masking groups are cleaved by intracellular enzymes (esterases and phosphoramidases) to release the nucleoside monophosphate, which can then be phosphorylated to the active triphosphate form. acs.org
Besides the complex ProTide approach, simpler phosphate derivatives have also been synthesized, such as this compound 5'-monophosphate and its triphosphate form. nih.gov Additionally, cyclic phosphate derivatives have been created, for example, 2',3'-Bis(2-chloroethyl)aminophosphoryl-3'-amino-3'-deoxyadenosine, which forms a cyclic nucleotide structure. nih.gov
The table below details different phosphate modification strategies.
| Modification Type | Example Compound Name | Key Feature | Reference |
| Monophosphate | This compound 5'-(dihydrogen phosphate) | Simple 5'-phosphate ester | nih.gov |
| Cyclic Phosphate | 2',3'-Bis(2-chloroethyl)aminophosphoryl-3'-amino-3'-deoxyadenosine | Cyclic phosphoramidate involving 2'-OH and 3'-NH2 | nih.gov |
| ProTide | NUC-7738 (ProTide of 3'-deoxyadenosine) | 5'-Aryloxy phosphoramidate prodrug | ed.ac.uknih.gov |
Molecular and Cellular Mechanisms of Action of 3 Amino 3 Deoxyadenosine
Overview of the Biological Activities of 3'-Amino-3'-deoxyadenosine
This compound is a naturally occurring adenosine (B11128) analog with a range of biological activities. It is recognized for its antitumor and antibacterial properties biosynth.com. This compound functions as an inhibitor of various cellular processes, primarily by interfering with nucleic acid and protein synthesis.
After entering the cell, this compound is phosphorylated to its triphosphate form, this compound triphosphate (3'-dATP) nih.govcaymanchem.com. This analog of adenosine triphosphate (ATP) can then be incorporated into growing RNA chains. However, due to the substitution of the 3'-hydroxyl group with an amino group, it acts as a chain terminator, preventing the further elongation of the RNA molecule caymanchem.com. This disruption of RNA synthesis is a key mechanism behind its biological effects.
Furthermore, this compound has been shown to inhibit poly(A) polymerase, an enzyme responsible for adding poly(A) tails to messenger RNA (mRNA) molecules. This inhibition leads to the destabilization of mRNAs, ultimately affecting protein synthesis and contributing to its anti-proliferative and pro-apoptotic effects nih.gov.
The compound also demonstrates the ability to induce DNA damage, a characteristic attributed to its enediyne antibiotic nature biosynth.com. This activity contributes to its potent antitumor effects. Additionally, it has been observed to interfere with other enzymatic activities, including the inhibition of RNA-dependent DNA polymerase mdpi.com.
The multifaceted mechanisms of action of this compound, encompassing the termination of RNA synthesis, inhibition of polyadenylation, and induction of DNA damage, underscore its significance as a subject of research for potential therapeutic applications.
Interference with Nucleic Acid Metabolism by this compound
This compound significantly disrupts nucleic acid metabolism through several distinct mechanisms, primarily by acting as a fraudulent nucleotide. Its structural similarity to adenosine allows it to be processed and incorporated into nucleic acids, leading to the termination of their synthesis and the induction of cellular damage.
RNA Elongation Termination Mediated by this compound
A primary mechanism of action for this compound is the termination of RNA chain elongation. Following its conversion to the triphosphate form (3'-amino-dATP), it can be utilized as a substrate by RNA polymerases during transcription nih.govcaymanchem.com.
During the elongation phase of transcription, RNA polymerase moves along the DNA template, adding ribonucleotides to the growing RNA strand khanacademy.orgjackwestin.com. The incorporation of 3'-amino-dATP into the nascent RNA chain effectively halts this process caymanchem.comtrilinkbiotech.com. The substitution of the 3'-hydroxyl group—essential for the formation of a phosphodiester bond with the subsequent nucleotide—with a 3'-amino group prevents the addition of the next ribonucleotide, thereby terminating the elongation of the RNA molecule caymanchem.comtrilinkbiotech.com. This premature termination of transcription results in the production of truncated, non-functional RNA transcripts, which can have profound effects on cellular function and viability.
DNA Damage Mechanisms Induced by this compound (e.g., enediyne-mediated)
This compound is also known to induce DNA damage, a property linked to its classification as a natural enediyne antibiotic biosynth.com. The enediyne functional group within its structure is capable of undergoing a chemical transformation, such as a Bergman cyclization, to generate highly reactive diradical species. These diradicals can then abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage and other forms of DNA damage researchgate.netmdpi.com. This mechanism of action is a hallmark of several potent antitumor agents. The resulting DNA lesions can trigger cellular DNA damage response pathways, which may ultimately lead to apoptosis or cell cycle arrest, contributing to the compound's cytotoxic effects researchgate.net.
Inhibition of RNA-dependent DNA Polymerase by this compound
Research has indicated that this compound, in its triphosphate form, can act as an inhibitor of RNA-dependent DNA polymerase, also known as reverse transcriptase. This enzyme is crucial for the replication of retroviruses, such as HIV, as it synthesizes DNA from an RNA template. The incorporation of the 3'-amino-dATP analog into the growing DNA chain would lead to chain termination, similar to its effect on RNA synthesis. This inhibitory activity highlights the potential of this compound and its derivatives as antiviral agents.
Enzyme Inhibition and Modulation by this compound
In addition to its direct interference with nucleic acid synthesis, this compound exerts its biological effects through the inhibition and modulation of specific enzymes that play critical roles in cellular processes.
Polyadenylate Polymerase (PAP) Inhibition
A key enzymatic target of this compound is polyadenylate polymerase (PAP). This enzyme is responsible for adding a protective poly(A) tail to the 3' end of pre-messenger RNA (pre-mRNA) molecules, a crucial step in mRNA maturation. The poly(A) tail is essential for mRNA stability, nuclear export, and efficient translation.
Phosphoribosyl-pyrophosphate Aminotransferase (PRPPT) Inhibition
This compound has been investigated for its effects on purine (B94841) biosynthesis, a critical pathway for cell growth and proliferation. A key enzyme in this pathway is Phosphoribosyl-pyrophosphate Aminotransferase (PRPPT), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), which catalyzes the first committed step of de novo purine synthesis. nih.gov The inhibition of this enzyme can lead to a reduction in the precursors necessary for RNA and DNA synthesis. nih.gov
Research has shown that analogs of this compound can act as inhibitors of PRPP synthetase, the enzyme responsible for producing the substrate for PRPPT. For instance, the 5'-monophosphate form of 4-methoxy-8-(D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (MRPP), a related nucleoside, was found to be a competitive inhibitor of PRPP synthetase with a Ki of 40 microM. nih.gov This inhibition subsequently affects the de novo synthesis of both pyrimidine (B1678525) and purine nucleotides. nih.gov Treatment of cell cultures with such compounds led to a significant decrease in the incorporation of precursors into nucleotides and a reduction in the intracellular levels of PRPP. nih.gov These findings suggest that targeting PRPP synthetase, and consequently the activity of PRPPT, may be a viable strategy for influencing nucleotide biosynthesis. nih.gov
Heat Shock Protein 90 (Hsp90) Function Modulation
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in cell growth, differentiation, and survival. atlasgeneticsoncology.org The function of Hsp90 is dependent on its ability to bind and hydrolyze ATP. atlasgeneticsoncology.org
Recent studies have identified 3'-deoxyadenosine (cordycepin), a closely related adenosine analog, as a modulator of Hsp90 function. nih.govnih.govmdpi.com It is hypothesized that due to its structural similarity to adenosine, cordycepin (B1669437) can interact with the ATP-binding pocket of Hsp90. mdpi.com This interaction is thought to interfere with the chaperone's function, leading to the degradation of its client proteins. mdpi.comresearchgate.net Computational docking models have supported the potential for cordycepin to bind to the ATP-binding site of Hsp90. mdpi.com The inhibition of Hsp90 function by cordycepin represents a novel mechanism of action for this class of compounds. nih.govmdpi.com
It has also been observed that the efficacy of cordycepin is influenced by the levels of adenosine deaminase (ADA), an enzyme that can convert cordycepin to 3'-deoxyinosine (B124312). nih.govmdpi.com In cells with high ADA expression, the anticancer effects of cordycepin are diminished. nih.govmdpi.com
Protein Kinase Inhibition (e.g., Basophilic Protein Kinases, cAMP-dependent protein kinase)
The inhibitory effects of adenosine analogs extend to the family of protein kinases, which are key regulators of numerous cellular processes. These enzymes catalyze the phosphorylation of specific amino acid residues in proteins, thereby modulating their activity.
While direct inhibition of basophilic protein kinases and cAMP-dependent protein kinase by this compound is not extensively detailed in the provided search results, the broader context of kinase inhibition by related compounds is well-established. For example, various kinase inhibitors are being developed to target mutations in kinases like FLT3, which are implicated in diseases such as acute myeloid leukemia. chemicalkinomics.com The general principle involves the inhibitor competing with ATP for binding to the kinase's active site, thereby blocking its catalytic activity and downstream signaling. chemicalkinomics.com The Ba/F3 cell line is a common model system used to evaluate the activity of kinase inhibitors in drug discovery. chemicalkinomics.com
Adenylate Kinase (AK) Interaction
Adenylate kinase (AK) is a crucial enzyme for maintaining cellular energy homeostasis by catalyzing the reversible transfer of a phosphoryl group between ATP, ADP, and AMP. nih.govwikipedia.org The enzyme's function is highly dependent on its conformation, which is influenced by substrate binding. nih.govwikipedia.org
The interaction of adenosine analogs with AK provides insights into the enzyme's substrate specificity and catalytic mechanism. Studies have shown that modifications to the ribose moiety of adenosine, such as the absence of the 2'- and 3'-hydroxyl groups, can affect the activation of the enzyme. nih.gov These hydroxyl groups are important for stabilizing the active, closed conformation of the enzyme, which is necessary for efficient catalysis. nih.gov
The enzyme exhibits a high degree of selectivity for ATP over other nucleotides like GTP. nih.gov This selectivity is achieved through specific hydrogen bonding interactions between the adenine (B156593) base of ATP and the enzyme's backbone. nih.gov When GTP binds, the enzyme is arrested in an open, inactive state. nih.gov This mechanism ensures that the cellular pool of GTP is not depleted by AK activity. nih.gov
Nucleoside Diphosphate (B83284) Kinase (NDPK) Interaction
Information specifically detailing the interaction of this compound with Nucleoside Diphosphate Kinase (NDPK) is not available in the provided search results.
Receptor-Mediated Signaling Pathways Influenced by this compound
This compound and its related analog, cordycepin, are known to interact with adenosine receptors (ADORAs), which are a class of G protein-coupled receptors. fortunejournals.comfortunejournals.com There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. fortunejournals.comfortunejournals.com The activation of these receptors by adenosine and its analogs can trigger a variety of downstream signaling pathways, leading to diverse physiological effects. fortunejournals.comfortunejournals.com
Cordycepin has been identified as an activator of adenosine receptors. fortunejournals.comfortunejournals.com Its interaction with these receptors has been implicated in various cellular responses, including the induction of apoptosis in cancer cells. For example, cordycepin has been shown to induce apoptosis in human bladder cancer cells through the activation of A3 adenosine receptors and in C6 glioma cells via the A2A receptor. fortunejournals.com
The affinity of adenosine analogs for adenosine receptors can be modulated by structural modifications. For instance, the introduction of a 3'-amino group can influence binding affinity. In studies involving mutant A1 adenosine receptors, the affinity of this compound was enhanced due to the creation of a novel salt bridge. nih.gov This demonstrates the importance of specific chemical groups in mediating the interaction between the ligand and the receptor. nih.gov
Based on a thorough review of scientific literature, it appears there is a significant discrepancy between the requested subject, This compound , and the specific molecular pathways outlined for the article. The detailed mechanisms of action, including interactions with Death Receptors, EGFR, AMPK, mTOR, Type I Interferon, and AMPA receptor signaling pathways, are extensively documented for a related but different compound: 3'-deoxyadenosine , also known as Cordycepin .
The available research on This compound primarily identifies it as an antitumor and antibiotic agent, with its triphosphate form acting as a terminator of RNA synthesis. There is currently insufficient scientific evidence to connect this compound to the specific signaling pathways listed in the provided outline.
Therefore, generating an article that strictly adheres to the provided outline while focusing solely on this compound is not possible without compromising scientific accuracy. The mechanisms detailed in the outline belong to 3'-deoxyadenosine (Cordycepin).
Induction of Cellular Responses by this compound
Apoptotic Cell Death Induction
There is currently a lack of specific research data detailing the role of this compound in the induction of apoptotic cell death.
Cell Proliferation Inhibition
While this compound is recognized for its general antitumor properties, specific studies elucidating the molecular pathways through which it inhibits cell proliferation are not sufficiently available to provide a detailed summary.
Cell Migration Inhibition
Detailed scientific evidence and research findings on the specific effects of this compound on the inhibition of cell migration are not available in the current body of scientific literature.
Immunomodulatory Effects (e.g., cytokine secretion, macrophage polarization)
There is no specific information available from the search results regarding the immunomodulatory effects of this compound, including its impact on cytokine secretion or macrophage polarization.
Pharmacological and Biological Applications of 3 Amino 3 Deoxyadenosine and Its Analogs
Antineoplastic Research with 3'-Amino-3'-deoxyadenosine
This compound has been the subject of research for its potential as an antineoplastic agent. Its activity has been evaluated in various cancer models, including ascitic tumors and numerous cancer cell lines.
Research has demonstrated the antitumor activity of this compound in murine models of ascitic tumors. In mice with S3A ascitic adenocarcinoma, a single intraperitoneal injection of the compound 24 hours after tumor implantation showed significant antitumor effects. A notable increase in survival time was observed in treated mice compared to control groups. For instance, in a group of mice treated with 72 µ g/mouse , the median survival time was significantly extended, with the first death occurring at 2.5 months, whereas the median survival time for the saline-treated control group was 1 month.
Similarly, the compound exhibited a significant increase in the survival time of mice bearing the ascitic form of Ehrlich carcinoma when compared to saline-treated controls. However, its inhibitory activity was found to be minimal when tested against ascitic Gardner lymphosarcoma and Sarcoma 180 tumors.
Table 1: Efficacy of this compound in Ascitic Tumor Models
| Tumor Model | Compound | Key Findings |
| S3A Ascitic Adenocarcinoma | This compound | Significant antitumor activity and increased survival time. |
| Ehrlich Carcinoma (ascitic) | This compound | Significant increase in survival time compared to controls. |
The nucleoside analogue cordycepin (B1669437) (3'-deoxyadenosine), which is structurally related to this compound, has shown significant cytotoxicity against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells. prostatecancertopics.com In the presence of an adenosine (B11128) deaminase inhibitor, such as deoxycoformycin, TdT+ leukemic cells were found to be substantially more sensitive to the cytotoxic effects of 3'-deoxyadenosine compared to TdT-negative leukemic cells. prostatecancertopics.com The mechanism of this antileukemic activity is linked to the intracellular metabolism of the compound. prostatecancertopics.com The formation of its triphosphate form, 3'-dATP, is a critical step, but its presence alone is not sufficient for the antileukemic effect; TdT positivity appears to be essential. prostatecancertopics.com
Table 2: Activity of 3'-Deoxyadenosine in Leukemia Cell Lines
| Cell Line Type | Compound | Key Findings |
| TdT-positive (TdT+) Leukemia Cells | 3'-Deoxyadenosine (Cordycepin) | Substantially more cytotoxic compared to TdT-negative cells, especially in the presence of an adenosine deaminase inhibitor. prostatecancertopics.com |
| TdT-negative (TdT-) Leukemia Cells | 3'-Deoxyadenosine (Cordycepin) | Less sensitive to the cytotoxic effects. prostatecancertopics.com |
The related compound 3'-deoxyadenosine (cordycepin) has been found to slow growth and promote apoptosis in a range of solid tumor cell lines, particularly those that are hard to treat. nih.gov This activity has been observed in uveal melanoma, retinoblastoma, atypical teratoid rhabdoid tumors, and diffuse midline gliomas. nih.gov The efficacy of cordycepin in these cell lines is notably dependent on the expression or activity of adenosine deaminase (ADA), with tumors having low ADA levels showing greater sensitivity. nih.gov
In research on lung cancer, cordycepin demonstrated remarkable inhibitory effects on the growth of mouse Lewis lung carcinoma cells in vitro. nih.gov Studies on colon cancer cell lines, such as LoVo and HT-29, have shown that the combination of 2'-deoxyadenosine (B1664071) with an adenosine deaminase inhibitor can inhibit cell growth. researchgate.net Furthermore, cordycepin has been reported to inhibit the growth, migration, and invasion of colon cancer cells. glpbio.com
For breast cancer, studies using adenosine and deoxyadenosine (B7792050) showed they were cytotoxic to both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-468) cell lines, but only when co-administered with an adenosine deaminase inhibitor. mdpi.com
Specific research data on the direct activity of this compound in renal and prostate cancer cell lines was not identified in the conducted searches. However, research on adenosine has shown it can induce apoptosis in prostate cancer cell lines (DU-145, PC3, and LNcap-FGC10). nih.gov
Table 3: Activity of this compound and Analogs in Solid Tumor Cell Lines
| Cancer Type | Cell Line(s) | Compound | Key Findings |
| Uveal Melanoma | Various | 3'-Deoxyadenosine | Slows growth and promotes apoptosis, dependent on low ADA expression. nih.gov |
| Retinoblastoma | Various | 3'-Deoxyadenosine | Slows growth and promotes apoptosis, dependent on low ADA expression. nih.gov |
| Atypical Teratoid Rhabdoid Tumors | Various | 3'-Deoxyadenosine | Slows growth and promotes apoptosis, dependent on low ADA expression. nih.gov |
| Diffuse Midline Gliomas | Various | 3'-Deoxyadenosine | Slows growth and promotes apoptosis, dependent on low ADA expression. nih.gov |
| Lung Carcinoma | Lewis Lung Carcinoma | 3'-Deoxyadenosine | Inhibitory effects on cell growth. nih.gov |
| Colon Carcinoma | HT-29, LoVo | 2'-Deoxyadenosine (in combination) | Inhibition of cell growth. researchgate.net |
| Breast Cancer | MCF-7, MDA-MB-468 | Deoxyadenosine (in combination) | Cytotoxic effects observed. mdpi.com |
A key strategy to enhance the antitumor effect of this compound and its analogs involves the use of adenosine deaminase (ADA) inhibitors. The enzyme ADA converts these compounds into their less active inosine (B1671953) forms, thus reducing their therapeutic efficacy. nih.govjohnshopkins.edu By inhibiting ADA, it is possible to increase the intracellular accumulation of the active triphosphate form (e.g., 3'-dATP), leading to greater cytotoxicity. johnshopkins.edu
One study demonstrated a synergistic effect when 3'-deoxyadenosine N1-oxide was administered simultaneously with the ADA inhibitors erythro-9-(2-hydroxy-3-nonyl) adenine (B156593) (EHNA) or 2'-deoxycoformycin (B8070352) (2'-dCF) to mice with Ehrlich ascites tumor cells. johnshopkins.edu This combination resulted in an 80%-90% inhibition of tumor growth and doubled the survival time of the tumor-bearing mice. johnshopkins.edu In vitro, the addition of these inhibitors blocked the formation of 3'-deoxyinosine (B124312) and led to a profound stimulation in the accumulation of the cytotoxic agent 3'-dATP. johnshopkins.edu
This sensitization strategy is also applicable to solid tumors. Inhibition of ADA through pharmacologic approaches has been shown to sensitize tumors with higher ADA expression to the effects of cordycepin. nih.gov This suggests that ADA levels can serve as both a predictive biomarker for response and a target for combination therapy. nih.gov
Table 4: Combination Therapy and Sensitization Strategies
| Primary Compound | Combination Agent | Cancer Model | Outcome |
| 3'-Deoxyadenosine N1-oxide | EHNA or 2'-dCF (ADA inhibitors) | Ehrlich Ascites Tumor | 80%-90% inhibition of tumor growth; doubled survival time. johnshopkins.edu |
| 3'-Deoxyadenosine (Cordycepin) | ADA inhibitors | Solid tumors with high ADA | Increased apoptosis, reduced clonogenic capacity, and slower cell migration. nih.gov |
Antiviral Research with this compound
This compound has been evaluated in cell culture for its antiviral activity against several DNA viruses. researchgate.net In these studies, the compound and its derivatives were tested against adenovirus 5, herpesvirus hominis 1 (herpes simplex virus 1), and vaccinia virus. researchgate.net
The research found that this compound and its effective derivatives affected the multiplication of all three viruses in a similar manner. researchgate.net However, the concentrations at which these compounds were effective against the viruses were the same or only slightly lower than the concentrations at which they were cytotoxic to the host cells. researchgate.net This suggests that the observed antiviral effects may be linked to the inhibition of host cell metabolism, upon which the viruses depend for replication. researchgate.net The addition of an adenosine deaminase inhibitor was found to enhance both the antiviral activity against adenovirus 5 and the general cytotoxicity of this compound. researchgate.net
Table 5: Antiviral Activity of this compound
| Virus | Compound | Findings in Cell Culture |
| Adenovirus 5 | This compound | Inhibition of viral multiplication, enhanced by an ADA inhibitor. researchgate.net |
| Herpesvirus hominis 1 | This compound | Inhibition of viral multiplication. researchgate.net |
| Vaccinia virus | This compound | Inhibition of viral multiplication. researchgate.net |
Inhibition of HIV-1 Replication (e.g., reverse transcription)
Research has identified 3'-amino derivatives of 3'-deoxyadenosine as a novel class of inhibitors targeting the replication of the human immunodeficiency virus type 1 (HIV-1). nih.gov Analogs such as Puromycin aminonucleoside (PANS), PANS 5'-monophosphate, and this compound triphosphate have demonstrated the ability to inhibit HIV-1 replication in acutely infected cells. nih.gov
The primary mechanism of this antiviral action appears to be the inhibition of a critical early step in the HIV-1 replication cycle. nih.gov Evidence points specifically to the inhibition of reverse transcription, the process by which the viral RNA genome is converted into DNA. nih.gov Nucleoside analogs are known to be effective inhibitors of retroviral RNA-dependent DNA polymerase (reverse transcriptase). nih.gov The this compound analogs likely act as chain terminators during the synthesis of viral DNA, thus halting the replication process. Interestingly, significant antiviral effects were not observed in chronically infected cells, suggesting the compound's primary efficacy is in preventing the initial establishment of infection within a cell. nih.gov
Antirotaviral Effects
While various adenosine analogs have been investigated for broad-spectrum antiviral properties, specific research detailing the antirotaviral effects of this compound is not extensively documented in the available scientific literature. Studies on related compounds, such as 3'-fluoro-3'-deoxyadenosine (B151260), have shown activity against a range of RNA viruses, but specific data on rotavirus is limited. nih.gov Further investigation is required to determine if this compound or its analogs possess clinically relevant activity against rotavirus infections.
Antifungal Research with this compound (e.g., invasive candidiasis)
The nucleoside analog 3'-deoxyadenosine (cordycepin), which is closely related to this compound, has demonstrated significant antifungal activity, particularly in a murine model of invasive candidiasis. nih.govnih.gov This activity is critically dependent on protecting the compound from deamination by the enzyme adenosine deaminase (ADA). nih.govnih.gov When administered alongside ADA inhibitors like deoxycoformycin or coformycin, 3'-deoxyadenosine exhibits potent antifungal efficacy. nih.govnih.gov
This protective measure prevents its conversion into the inactive derivative 3'-deoxyinosine. nih.gov The combination therapy resulted in prolonged survival and a reduction of fungal burden (colony-forming units) in the kidneys of the infected mice. nih.govnih.gov Notably, the antifungal effect was observed against several clinically relevant Candida isolates, including a fluconazole-resistant strain of Candida albicans and the intrinsically fluconazole-resistant Candida krusei. nih.govnih.gov These findings suggest that adenosine analogs like 3'-deoxyadenosine could represent a promising avenue for developing new antifungal drugs, especially for treating resistant fungal infections. nih.govnih.gov
Table 1: Antifungal Efficacy of 3'-deoxyadenosine (Cordycepin) in a Murine Model of Invasive Candidiasis
| Candida Isolate | Key Finding | Reference |
|---|---|---|
| Candida albicans (Standard Strain) | Exhibited potent antifungal efficacy, leading to prolonged survival and decreased kidney CFU when combined with an ADA inhibitor. | nih.gov |
| Candida albicans (Fluconazole-Resistant) | The compound was effective against this resistant clinical isolate, demonstrating its potential to overcome common resistance mechanisms. | nih.govnih.gov |
| Candida krusei (Fluconazole-Resistant) | Showed a significant antifungal effect against this intrinsically resistant species. | nih.govnih.gov |
Antiparasitic Research with this compound (e.g., Plasmodium species)
Derivatives of this compound have been synthesized and evaluated for their potential as antimalarial agents. tandfonline.com In vitro studies have shown that a series of 3'-substituted this compound analogs exhibit pronounced antiplasmodial activities against the human malaria parasite, Plasmodium falciparum. tandfonline.com
Furthermore, the related compound 3'-deoxyadenosine (cordycepin) was identified as a potential antiparasitic agent over two decades ago, having been shown to markedly inhibit the in vitro proliferation of Plasmodium species. nih.gov Early in vivo studies, however, did not yield the same promising results because the compound was rapidly inactivated by adenosine deaminase (ADA). nih.gov More recent research has demonstrated that when 3'-deoxyadenosine is protected from this deamination by co-administration of an ADA inhibitor, its potent in vitro antimalarial activity is successfully retained in vivo. nih.gov This highlights the potential of this class of compounds in the development of new treatments for malaria. nih.govtandfonline.com
Neuropharmacological Investigations of this compound (e.g., antidepressant effects)
Investigations into the neuropharmacological properties of 3'-deoxyadenosine (cordycepin), an analog of this compound, have revealed rapid and robust antidepressant-like effects in animal models. oup.comnih.gov In behavioral tests conducted on mice, such as the tail suspension and forced swim tests, a single injection of 3'-deoxyadenosine produced a significant antidepressant effect within 45 minutes, which was notably faster and stronger than the conventional antidepressant imipramine. nih.gov This effect was sustained after five consecutive days of treatment. nih.gov
The underlying mechanism for these effects appears to be linked to the glutamatergic system, specifically through the enhancement of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor signaling pathway in the prefrontal cortex. oup.comnih.gov Treatment with 3'-deoxyadenosine was found to increase the phosphorylation and synaptic levels of the AMPA receptor subunit GluR1. nih.gov Importantly, the rapid antidepressant effects could be blocked by an AMPA-specific antagonist, confirming the critical role of this pathway. nih.gov Unlike some psycho-stimulants, 3'-deoxyadenosine did not induce hyperactivity, suggesting a favorable profile for a potential novel antidepressant. nih.gov
Table 2: Antidepressant-like Effects of 3'-deoxyadenosine (3'-dA) in Murine Behavioral Tests
| Behavioral Test | Key Finding | Mechanism Implication | Reference |
|---|---|---|---|
| Tail Suspension Test | Significantly reduced immobility time 45 minutes after injection and after 5 days of treatment, outperforming imipramine. | Indicates rapid and sustained antidepressant-like activity. | nih.govresearchgate.net |
| Forced Swim Test | Significantly reduced immobility time 45 minutes after injection and after 5 days of treatment. | Reinforces the finding of a rapid and robust antidepressant effect. | nih.govresearchgate.net |
| Open Field Test | Did not cause a hyperactive effect. | Differentiates its action from that of psychostimulants. | nih.gov |
Other Biological Activities of this compound (e.g., platelet aggregation inhibition)
The analog 3'-deoxyadenosine (cordycepin) has been shown to inhibit human platelet aggregation. nih.govnih.gov It effectively blocks collagen-induced platelet aggregation in a dose-dependent manner. nih.gov The mechanism of this anti-platelet activity is multifaceted. It involves the suppression of key signaling molecules that promote aggregation, including a reduction in the mobilization of cytosolic free Ca²⁺ and the production of thromboxane (B8750289) A₂ (TXA₂). nih.gov
Furthermore, 3'-deoxyadenosine elevates the levels of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP) in platelets, which are known to have inhibitory effects on platelet activation. nih.gov Studies have also demonstrated its ability to completely inhibit platelet aggregation induced by U46619, a stable analog of TXA₂. nih.gov This action is associated with a significant reduction in cytosolic free Ca²⁺ levels and the subsequent phosphorylation of calcium-dependent proteins. nih.gov These findings suggest that 3'-deoxyadenosine and its related compounds may have therapeutic potential in preventing thrombotic diseases mediated by the TXA₂ pathway. nih.gov
Metabolism, Pharmacokinetics, and Resistance Mechanisms Pertaining to 3 Amino 3 Deoxyadenosine
Cellular Uptake and Transport Mechanisms of 3'-Amino-3'-deoxyadenosine (e.g., hENT1)
The entry of this compound into target cells is a crucial first step for its pharmacological activity. As a nucleoside analog, it relies on specialized protein channels embedded in the cell membrane known as nucleoside transporters. The human equilibrative nucleoside transporter 1 (hENT1) is a primary mechanism for the cellular uptake of physiologic nucleosides like adenosine (B11128) and numerous nucleoside analog drugs wikipedia.org. It is therefore highly probable that this compound is also a substrate for hENT1, utilizing this transporter to gain entry into the intracellular environment. The expression levels of hENT1 on the surface of cancer cells can be a key determinant of the uptake and, consequently, the efficacy of nucleoside analogs nih.gov.
Intracellular Phosphorylation and Activation of this compound (e.g., 3'-dAMP, 3'-dATP formation)
Once inside the cell, this compound must undergo a series of metabolic transformations to become pharmacologically active. This process, known as intracellular phosphorylation, involves the sequential addition of phosphate (B84403) groups to the 5'-hydroxyl position of the ribose sugar moiety. This cascade is catalyzed by intracellular kinases.
The initial phosphorylation step is often the rate-limiting step in the activation of nucleoside analogs. For this compound, this would result in the formation of this compound monophosphate (3'-AdAMP). Subsequently, this monophosphate derivative is further phosphorylated to the diphosphate (B83284) (3'-AdADP) and finally to the active triphosphate form, this compound triphosphate (3'-AdATP) caymanchem.com. The triphosphate analog is the key cytotoxic metabolite that can interfere with cellular processes. The existence and use of this compound-5'-O-triphosphate in research settings as a tool to study kinases and ligases confirms its formation and importance caymanchem.com.
Deactivation Pathways and Enzymes of this compound (e.g., Adenosine Deaminase (ADA) mediated conversion to 3'-deoxyinosine)
A significant hurdle in the therapeutic application of this compound is its susceptibility to deactivation by metabolic enzymes. The primary enzyme responsible for the catabolism of adenosine and its analogs is Adenosine Deaminase (ADA) wikipedia.orgproteopedia.orgencyclopedia.pubsinobiological.com. ADA catalyzes the irreversible hydrolytic deamination of adenosine to inosine (B1671953) wikipedia.orgproteopedia.orgebi.ac.uk. Similarly, it is well-established that ADA deaminates deoxyadenosine (B7792050) to deoxyinosine proteopedia.orgencyclopedia.pub.
Strategies to Overcome Metabolic Limitations of this compound (e.g., ADA inhibitors, ProTide approach)
To enhance the therapeutic potential of this compound, researchers have explored several strategies to overcome its metabolic limitations, primarily the deactivation by ADA.
ADA Inhibitors: One straightforward approach is the co-administration of ADA inhibitors. These are molecules that block the active site of the ADA enzyme, preventing it from metabolizing this compound. By inhibiting ADA, the plasma concentration and intracellular levels of the active compound can be increased, leading to enhanced therapeutic effects. This strategy has been shown to be effective for cordycepin (B1669437), where ADA inhibition sensitizes tumors to its effects nih.govjohnshopkins.edu.
ProTide Approach: A more sophisticated strategy involves the use of ProTide (pro-nucleotide) technology. This approach masks the nucleoside monophosphate with chemical moieties that render it resistant to enzymatic degradation and enhance its ability to cross cell membranes cardiff.ac.ukwikipedia.orgnih.gov. Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing the active monophosphate form.
A ProTide of the related compound 3'-deoxyadenosine, named NUC-7738, has been developed to overcome the limitations of the parent drug researchgate.net. This ProTide is designed to be resistant to ADA degradation and to bypass the need for nucleoside transporters for cellular uptake researchgate.net. This approach ensures that a higher concentration of the active metabolite is generated within the target cells. A similar ProTide strategy could be applied to this compound to circumvent its metabolic vulnerabilities.
Mechanisms of Drug Resistance to this compound (e.g., transporter downregulation, kinase expression)
The development of drug resistance is a common challenge in cancer therapy and can limit the long-term efficacy of this compound. Resistance can arise through various mechanisms that affect the uptake, activation, or target interaction of the drug.
Transporter Downregulation: Since this compound likely relies on nucleoside transporters like hENT1 for cellular entry, a reduction in the expression of these transporters on the cell surface can lead to decreased drug uptake and, consequently, resistance nih.gov.
Altered Kinase Expression: The intracellular activation of this compound is dependent on the activity of specific kinases. Mutations or downregulation of the expression of the kinase responsible for the initial phosphorylation step can prevent the formation of the active triphosphate metabolite, leading to drug resistance. For instance, resistance to some nucleoside analogs has been associated with deficient adenosine kinase activity researchgate.net. The development of ProTides, such as NUC-7738 for 3'-deoxyadenosine, which are independent of adenosine kinase for their activity, represents a strategy to overcome this resistance mechanism researchgate.net.
| Metabolic Process | Key Molecules/Enzymes | Significance for this compound |
| Cellular Uptake | Human Equilibrative Nucleoside Transporter 1 (hENT1) | Facilitates the entry of the compound into target cells. |
| Intracellular Activation | Intracellular Kinases | Catalyze the phosphorylation to the active triphosphate form (3'-AdATP). |
| Deactivation | Adenosine Deaminase (ADA) | Converts the compound to an inactive inosine analog. |
| Overcoming Limitations | ADA Inhibitors, ProTide Technology | Strategies to protect the compound from deactivation and enhance its delivery. |
| Drug Resistance | Transporter Downregulation, Altered Kinase Expression | Mechanisms by which cells can evade the cytotoxic effects of the compound. |
Structure Activity Relationship Sar Studies of 3 Amino 3 Deoxyadenosine and Its Analogs
Impact of Substitutions and Modifications on the Biological Activity of 3'-Amino-3'-deoxyadenosine Analogs
Modifications to the this compound scaffold have been explored to understand their impact on its biological profile, including its antitumor and antiviral activities. Key positions for modification include the 3'-amino group, the 5'-hydroxyl group, and the purine (B94841) ring itself.
Modifications at the 3'-Amino Group: The 3'-amino group is a defining feature of this nucleoside and a primary target for modification. Acylation of this amine to form 3'-aminoacylamino derivatives has been a productive strategy, notably leading to analogs of the antibiotic puromycin. Puromycin itself is an aminonucleoside antibiotic that inhibits protein synthesis. mdpi.com Analogs of this compound that incorporate different aminoacyl groups at this position have been synthesized to explore how the nature of the side chain affects activity. For instance, the aminonucleoside portion of puromycin, known as Puromycin Aminonucleoside (PAN or stylomycin aminonucleoside), which has a modified 3'-amino group, is known to inhibit dipeptidyl-peptidase II and induce apoptosis. selleckchem.com
Modifications at the 5'-Hydroxyl Group: The 5'-hydroxyl group is crucial for phosphorylation, a necessary step for the activation of many nucleoside analogs to their triphosphate form, which can then be incorporated into DNA or RNA or inhibit polymerases. nih.gov Studies have shown that 3'-amino derivatives of 3'-deoxyadenosine, when converted to their 5'-monophosphate and 5'-triphosphate forms, retain biological activity. For example, this compound triphosphate is a known terminator of RNA strand synthesis catalyzed by RNA polymerase and has been shown to inhibit HIV-1 replication. caymanchem.com This indicates that the cellular machinery can recognize and phosphorylate these analogs, and that modifications at this position are critical for their mechanism of action.
Modifications on the Purine Ring: Alterations to the adenine (B156593) base can significantly affect target binding and selectivity. While specific SAR data on purine modifications for this compound are limited, studies on the broader class of adenosine (B11128) derivatives provide valuable insights. For example, the introduction of substituents at the C2 position or the use of purine isosteres like pyrrolo[2,3-d]pyrimidines can modulate activity against enzymes such as adenosine kinase. nih.govnih.gov Such modifications can influence the electronic properties and steric profile of the molecule, affecting its interaction with target enzymes or receptors.
The following table summarizes the impact of various modifications on the biological activity of this compound analogs.
| Analog/Modification | Position of Modification | Observed Biological Activity |
| This compound-5'-triphosphate | 5'-OH | Inhibition of HIV-1 replication; Termination of RNA synthesis. caymanchem.com |
| Puromycin Aminonucleoside (PAN) | 3'-NH₂ (part of a larger molecule) | Inhibition of dipeptidyl-peptidase II; Induction of apoptosis. selleckchem.com |
| 3'-(Benzylamino)-3'-deoxyadenosine | 3'-NH₂ | Synthetic intermediate for further analog development. bit.edu.cnepa.gov |
| 3'-Aminoacylamino-3'-deoxyadenosine | 3'-NH₂ | Puromycin-like activity, inhibition of protein synthesis. mdpi.com |
Stereochemical Considerations and Enantiomeric Purity Effects in this compound Research
The biological activity of chiral molecules like this compound is intrinsically linked to their three-dimensional structure, or stereochemistry. Biological systems, composed of chiral molecules such as enzymes and nucleic acids, exhibit a high degree of stereoselectivity. Therefore, the specific arrangement of atoms in space is critical for molecular recognition and subsequent biological response.
The naturally occurring and biologically active form of this compound is specifically 9-(3-Amino-3-deoxy-β-D-ribofuranosyl)adenine. biosynth.commetkinenchemistry.com This name precisely defines its stereochemistry:
D-ribofuranosyl: This refers to the configuration of the sugar moiety, which belongs to the D-series of carbohydrates, the form predominantly found in nature. The L-enantiomer would be a mirror image and is not typically recognized by the enzymes that process nucleosides.
β (beta) configuration: This describes the orientation of the glycosidic bond that links the adenine base to the C1' atom of the ribose sugar. In the β-anomer, the base is on the same side of the sugar ring as the C5' hydroxymethyl group. researchgate.net The alternative configuration is the α (alpha) anomer, where the base is on the opposite side. cazypedia.org
Nucleic acids in biological systems are exclusively composed of β-nucleosides. researchgate.net Consequently, enzymes involved in nucleic acid metabolism, such as polymerases and kinases, are specifically adapted to recognize and process the β-anomeric form. While α-nucleosides are extremely rare in nature, synthetic α-anomers of various nucleosides have been studied. nih.gov These α-anomers often exhibit different biological properties; they may be inactive, show reduced activity, or in some cases, possess novel activities because they interact differently with their biological targets. researchgate.net For example, studies comparing α- and β-anomers of other nucleosides have shown that while the β-form is typically more active, the α-anomer can sometimes exhibit higher selectivity against certain cell lines. researchgate.net
Computational studies have explored the relative stabilities of α- and β-anomers, finding that while the β-anomers are generally favored, the energy difference can be small, suggesting that the prebiotic formation of both was possible. nih.gov However, the evolutionary selection of the β-form for biological systems underscores its functional superiority. The precise stereochemistry of this compound is thus essential for its interaction with target enzymes, and any deviation from the natural β-D-configuration would be expected to drastically alter or abolish its biological activity. Therefore, ensuring enantiomeric purity during the chemical synthesis of this compound and its analogs is critical for accurate biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (e.g., CoMFA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are critical for potency. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the 3D properties of molecules. benthamscience.com
While specific QSAR or CoMFA studies on this compound derivatives are not extensively reported in the literature, numerous studies on other adenosine analogs and nucleoside kinase inhibitors provide a framework for how such an analysis would be applied. nih.govnih.govresearchgate.net A 3D-QSAR study on this compound derivatives would involve the following steps:
Dataset Assembly: A series of this compound analogs with varying substituents (e.g., at the 3'-amino, 5'-hydroxyl, or on the purine ring) would be synthesized and their biological activity (e.g., IC₅₀ for enzyme inhibition or cell growth) would be measured.
Molecular Modeling and Alignment: 3D structures of all compounds in the dataset would be generated and aligned based on a common scaffold.
Calculation of Molecular Fields (CoMFA): For each molecule, steric and electrostatic fields are calculated at thousands of points on a 3D grid surrounding the aligned structures. These field values serve as the independent variables (descriptors).
Statistical Analysis: A statistical method, typically Partial Least Squares (PLS) regression, is used to build a mathematical equation that correlates the variations in the steric and electrostatic field values with the variations in biological activity.
Model Validation and Interpretation: The resulting QSAR model is rigorously validated to ensure its predictive power. The model can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are predicted to increase or decrease activity. For example, a CoMFA contour map might show a green-colored region, indicating that adding a bulky group at that position would enhance biological activity, while a yellow-colored region would suggest that steric bulk is detrimental.
From QSAR studies on other adenosine derivatives, several key descriptors have been identified as important for biological activity. researchgate.netresearchgate.net These provide clues as to which features would likely be significant for this compound as well.
| QSAR Descriptor Type | Physicochemical Property | General Importance for Adenosine Analogs |
| Steric Fields (CoMFA) | Size and shape of substituents | The size of groups at the 5' and purine ring positions can be critical for fitting into an enzyme's active site. nih.gov |
| Electrostatic Fields (CoMFA) | Distribution of charge, dipole moment | Important for hydrogen bonding and electrostatic interactions with amino acid residues in the target protein. mdpi.com |
| Hydrophobicity | LogP, Hydrophobic fields | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target. nih.gov |
| Hydrogen Bond Donors/Acceptors | Presence of N-H, O-H groups (donors) or N, O atoms (acceptors) | Crucial for specific recognition at the active site; the adenine ring and ribose hydroxyls are key interaction points. researchgate.net |
By applying these 3D-QSAR principles, researchers could rationally design novel this compound analogs with potentially improved antitumor or antiviral properties, optimizing their steric, electronic, and hydrophobic characteristics for enhanced interaction with their biological targets. nih.gov
Advanced Research Methodologies and Techniques in 3 Amino 3 Deoxyadenosine Studies
In Vitro and In Vivo Models for Efficacy Assessment of 3'-Amino-3'-deoxyadenosine
The initial evaluation of the efficacy of this compound, also known as cordycepin (B1669437), often begins with in vitro models. These typically involve the use of established cancer cell lines, which provide a controlled environment to study the compound's direct effects on cell growth and viability. For instance, studies have utilized various cancer cell lines to demonstrate the antitumor properties of this compound.
Three-dimensional (3D) in vitro models are also gaining prominence as they can more accurately mimic the complex microenvironment of a tumor. These models often incorporate multiple cell types, such as fibroblasts and immune cells, within a hydrogel matrix to better represent the stromal and immune compartments of the tumor microenvironment.
Following promising in vitro results, researchers transition to in vivo models to assess efficacy in a whole-organism context. Xenograft models are a cornerstone of this phase of research. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth and the therapeutic response to this compound in a living system. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly used as they are believed to better recapitulate the heterogeneity of human cancers.
Table 1: Examples of In Vitro and In Vivo Models in this compound Research
| Model Type | Specific Model | Application in this compound Studies |
|---|---|---|
| In Vitro (2D Cell Culture) | B16-BL6 mouse melanoma cells | Assessment of direct antitumor effects and growth inhibition. |
| In Vitro (2D Cell Culture) | Mouse Lewis lung carcinoma cells | Evaluation of the compound's impact on cancer cell proliferation. |
| In Vitro (3D Co-culture) | Tumor cells with fibroblasts and PBMCs in a hydrogel matrix | Modeling the tumor microenvironment to study efficacy in a more physiologically relevant context. biosynth.com |
| In Vivo (Xenograft) | Human cancer cell line xenografts in immunodeficient mice | Evaluation of antitumor activity and therapeutic efficacy in a living organism. nih.gov |
| In Vivo (Patient-Derived Xenograft) | PDX models from various solid tumors | Assessing therapeutic response in models that better represent human tumor heterogeneity. biosynth.com |
Molecular Biology Techniques for Mechanism Elucidation of this compound Action
To understand how this compound exerts its effects at a molecular level, a variety of powerful techniques are employed. These methods allow researchers to dissect cellular pathways and identify the specific molecular targets of the compound.
Gene Expression Analysis: Techniques that analyze changes in gene expression following treatment with this compound provide a broad overview of the cellular response. For instance, small interfering RNA (siRNA) has been used to specifically inhibit the expression of adenosine (B11128) deaminase (ADA). This approach has demonstrated that low ADA expression or activity can sensitize tumors to the effects of this compound, highlighting ADA as a key factor in the compound's mechanism of action. nih.gov
Protein Detection: The analysis of protein expression and post-translational modifications is critical for understanding the functional consequences of this compound treatment. Western blotting is a widely used technique to detect and quantify specific proteins. For example, it can be used to examine the expression levels of proteins involved in apoptosis or cell cycle regulation following exposure to the compound. More advanced proteomic approaches, such as those utilizing mass spectrometry, can provide a more comprehensive view of the changes in the cellular proteome. These techniques can identify a broad range of proteins that are differentially expressed or modified, offering insights into the pathways affected by this compound.
Table 2: Molecular Biology Techniques in the Study of this compound
| Technique | Application | Example in this compound Research |
|---|---|---|
| siRNA (Small interfering RNA) | Gene silencing to study the function of specific genes. | Inhibition of adenosine deaminase (ADA) expression to investigate its role in the sensitivity of cancer cells to this compound. nih.gov |
| Western Blotting | Detection and quantification of specific proteins. | Analysis of the expression of apoptosis-related proteins in cells treated with this compound. |
| Proteomics (e.g., LC-MS/MS) | Large-scale analysis of proteins to understand changes in the proteome. | Identification of global changes in protein expression in cancer cells following treatment to uncover novel mechanisms of action. |
Biochemical Assays for Enzyme Activity and Metabolic Profiling of this compound
Biochemical assays are fundamental to characterizing the interaction of this compound with cellular enzymes and its impact on cellular metabolism.
Enzyme Activity Assays: These assays are designed to measure the rate of an enzyme-catalyzed reaction and are crucial for studying the inhibitory effects of this compound on specific enzymes. A key target of this compound is adenosine deaminase (ADA). Enzyme inhibition assays have been instrumental in demonstrating that this compound can inhibit ADA activity, which is a significant aspect of its biological effects.
Metabolic Profiling: The study of how this compound alters the metabolic landscape of a cell is a growing area of research. Metabolic profiling, or metabolomics, aims to identify and quantify a wide range of small molecule metabolites in a biological sample. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. This can reveal novel mechanisms of action and potential biomarkers of response. For example, an untargeted metabolomics approach using ultra-high-performance liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS) can be employed to profile a wide array of metabolites in cancer cells.
Table 3: Biochemical Assays in this compound Research
| Assay Type | Technique | Application in this compound Studies |
|---|---|---|
| Enzyme Activity Assay | Spectrophotometry or Chromatography-based methods | Measuring the inhibition of adenosine deaminase (ADA) activity by this compound. |
| Metabolic Profiling | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifying and quantifying changes in the cellular metabolome following treatment to understand its impact on metabolic pathways. |
Cell Culture and Animal Studies for Toxicity and Efficacy Evaluation of this compound
A critical aspect of drug development is the thorough evaluation of both toxicity and efficacy. This is achieved through a combination of cell culture and animal studies.
Cell Culture Studies: In vitro cytotoxicity assays are the first step in assessing the toxic effects of this compound on various cell types. These assays, often using colorimetric or fluorometric methods, determine the concentration of the compound that is required to inhibit cell growth or induce cell death. Studies have shown that this compound exhibits inhibitory effects on the growth of various cancer cell lines.
Future Research Directions and Therapeutic Potential of 3 Amino 3 Deoxyadenosine
Development of Novel Analogs and Prodrugs of 3'-Amino-3'-deoxyadenosine
A primary challenge limiting the therapeutic efficacy of nucleoside analogs like this compound is their metabolic instability and inefficient transport into target cells. Future research is heavily focused on the rational design of novel analogs and prodrugs to overcome these limitations.
Analogs: The synthesis of derivatives of this compound has shown promise in expanding its therapeutic profile. For instance, analogs such as Puromycin aminonucleoside (PANS) and its 5'-monophosphate form have demonstrated inhibitory activity against HIV-1 replication. nih.gov Another analog, 3'-fluoro-3'-deoxyadenosine (B151260), has exhibited broad-spectrum antiviral activity against a range of DNA and RNA viruses, including poliovirus, coxsackievirus B, and vaccinia virus. nih.gov These findings encourage the continued exploration of structural modifications to the parent compound to enhance potency and broaden its activity spectrum.
Prodrugs: Prodrug strategies are critical for improving the pharmacokinetic properties of this compound. These approaches aim to mask the active molecule to protect it from premature degradation and enhance its delivery to target tissues. mdpi.comnih.gov One successful strategy applied to the related nucleoside analog 3'-deoxyadenosine (cordycepin) is the ProTide technology. ed.ac.ukaacrjournals.org This approach involves adding a phosphoramidate (B1195095) moiety to the nucleoside, which helps bypass resistance mechanisms such as poor cellular uptake and reliance on adenosine (B11128) kinase for activation. ed.ac.ukaacrjournals.org This pre-activated prodrug is designed to be readily incorporated into cells, where the protective cap is cleaved, releasing the active monophosphate form. ed.ac.uk Another relevant approach is the development of HepDirect prodrugs, which has been applied to the synthesis of 3'-amino-3'-deoxyguanosine, a similar nucleoside analog. nih.gov These liver-targeting prodrugs are designed for activation within hepatocytes, concentrating the therapeutic effect in the liver. nih.gov Adopting similar amino acid-based or targeted prodrug strategies for this compound could significantly improve its bioavailability and reduce systemic toxicity. mdpi.com
| Strategy | Objective | Example/Concept |
|---|---|---|
| Analog Synthesis | Enhance potency and broaden the spectrum of activity (e.g., antiviral). | Puromycin aminonucleoside (PANS) for anti-HIV activity. nih.gov |
| ProTide Prodrugs | Bypass cellular uptake and activation resistance mechanisms. | NUC-7738, a ProTide of 3'-deoxyadenosine. ed.ac.uk |
| Targeted Prodrugs (e.g., HepDirect) | Deliver the drug to specific tissues (e.g., liver) to increase efficacy and reduce systemic toxicity. | Application to 3'-amino-3'-deoxyguanosine. nih.gov |
Elucidation of Remaining Unknown Mechanisms of Action of this compound
While it is known that the triphosphate form of this compound acts as a terminator of RNA synthesis, the full spectrum of its mechanisms of action, particularly in relation to its potent antitumor effects, is not completely understood. caymanchem.com The compound is often used as a research tool to study DNA damage, indicating that its interactions with cellular machinery are complex and still under investigation. biosynth.com
Future research should aim to identify all cellular targets and signaling pathways modulated by this compound. For example, a novel mechanism was recently described for the related analog cordycepin (B1669437) (3'-deoxyadenosine), which involves competition with adenosine triphosphate (ATP) for binding to Heat Shock Protein 90 (Hsp90). nih.govmdpi.com This interaction impairs the processing of oncogenic Hsp90 client proteins, contributing to its anticancer effects. nih.gov Investigating whether this compound shares this or other off-target effects is a crucial direction for future studies. A deeper understanding of its molecular interactions will be essential for its optimization as a therapeutic agent and for identifying potential combination therapies.
Identification of Predictive Biomarkers for Therapeutic Response to this compound (e.g., ADA expression)
A significant hurdle in the clinical application of many anticancer agents is the lack of reliable biomarkers to predict patient response. For adenosine analogs, the enzyme adenosine deaminase (ADA) is a key determinant of efficacy. ADA rapidly deaminates adenosine and its analogs, converting them into inactive inosine (B1671953) forms. uniprot.orgnovusbio.com
Studies on the related compound cordycepin have shown that its anticancer effects are dependent on low ADA expression or activity. nih.govmdpi.comnih.gov Tumors with high levels of ADA are often resistant, but this resistance can be reversed by inhibiting ADA with agents like pentostatin (B1679546) or through siRNA approaches. nih.govmdpi.comnih.gov Therefore, ADA expression is a strong candidate as both a predictive biomarker for patient stratification and a target for combination therapy alongside this compound. nih.gov Elevated ADA activity has also been identified as an indicator of lymphocyte immaturity and is associated with malignancies such as acute lymphoblastic leukemia (ALL), suggesting its dual role as a disease marker and a predictor of drug response. nih.gov Future clinical trials should incorporate the analysis of ADA levels in tumors to correlate expression with clinical outcomes and validate its use as a predictive biomarker.
Exploration of New Therapeutic Applications for this compound
Originally identified as an antibiotic, this compound has demonstrated potent antitumor activity. biosynth.com However, its therapeutic potential may extend beyond these initial findings. Research into its analogs has opened new avenues for its application, particularly in virology.
The demonstrated ability of analogs like Puromycin aminonucleoside to inhibit HIV-1 replication suggests a potential role for this class of compounds in antiretroviral therapy. nih.gov The effect of these analogs appears to occur at an early stage of HIV-1 replication, likely reverse transcription. nih.gov Furthermore, the broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine against various RNA and DNA viruses highlights the potential for developing this compound derivatives as treatments for a wide range of viral infections. nih.gov Future research should systematically screen the parent compound and its novel analogs against diverse panels of viruses and other pathogens to fully map their therapeutic potential.
| Application Area | Supporting Evidence | Research Focus |
|---|---|---|
| Antitumor | Established potent antitumor activity in research settings. biosynth.com | Elucidating full mechanism of action and identifying responsive tumor types. |
| Antibacterial | Identified as a natural antibiotic. biosynth.com | Defining the spectrum of activity and mechanism of bacterial inhibition. |
| Antiviral (HIV) | Analogs (PANS) inhibit HIV-1 replication. nih.gov | Developing potent and specific anti-HIV analogs. |
| Antiviral (Broad-Spectrum) | 3'-fluoro analog active against various DNA and RNA viruses. nih.gov | Screening against other viral pathogens (e.g., coronaviruses, flaviviruses). |
Overcoming Clinical Translation Challenges for this compound
The translation of promising nucleoside analogs from the laboratory to the clinic is fraught with challenges. For this compound, these hurdles are significant and must be addressed through innovative research.
Key challenges include:
Metabolic Instability: Like many adenosine analogs, this compound is susceptible to rapid degradation by adenosine deaminase (ADA), leading to a very short plasma half-life and limited bioavailability. aacrjournals.org
Poor Cellular Uptake: The hydrophilic nature of nucleosides can limit their ability to cross cell membranes efficiently, reducing intracellular drug concentrations. nih.gov
Requirement for Intracellular Activation: The therapeutic activity of nucleoside analogs depends on their intracellular conversion to the triphosphate form. nih.gov This process relies on cellular kinases, and deficiencies in these enzymes can lead to drug resistance. ed.ac.uk
Toxicity: Attempts to overcome metabolic instability by co-administering ADA inhibitors (e.g., pentostatin) with related analogs have led to synergistic and dose-limiting toxicities, including liver and kidney damage. aacrjournals.org
Future research must focus on strategies to mitigate these challenges. The development of prodrugs, as discussed in section 8.1, is a leading approach to protect the molecule from degradation and enhance cellular uptake. aacrjournals.org Furthermore, novel drug delivery systems, such as nanoparticle formulations, could shield the compound in circulation and facilitate targeted delivery to tumor tissues. The creation of new synthetic methods that reduce the time and cost of producing complex nucleoside analogs could also accelerate the drug development process. pharmalive.com
Q & A
Basic: What are the key synthetic routes for 3'-Amino-3'-deoxyadenosine, and how are intermediates optimized?
The synthesis of this compound involves functionalization of adenosine derivatives. A practical method includes:
- Ammonolysis of epoxides : Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-talopyranoside undergoes ammonolysis to yield methyl 3-acetamido-3-deoxy-α-D-idopyranoside, a precursor for further modifications .
- Hydrogenation and acetylation : Intermediates like 3'-azido-3'-deoxyadenosine are hydrogenated using Pd/C to produce the 3'-amino group, followed by acetylation for stability .
- Protection strategies : Use of benzylidene or acetyl groups to protect hydroxyl groups during synthesis ensures regioselectivity and minimizes side reactions .
Advanced: How is the 3'-amino group biosynthesized in Streptomyces alboniger during puromycin production?
In Streptomyces alboniger, this compound is a precursor for puromycin. The pathway involves:
- 3'-Keto intermediate formation : Adenosine is oxidized to 3'-keto-3'-deoxyadenosine via a dehydrogenase, creating a reactive site for amination .
- Aminotransferase activity : A PLP-dependent enzyme transfers an amino group from glutamate (or another donor) to the 3'-keto intermediate, yielding this compound .
- Triphosphorylation : The product is phosphorylated to 3'-amino-3'-deoxy-ATP, which inhibits RNA polymerase, suggesting regulatory feedback in biosynthesis .
Advanced: What experimental approaches validate 3'-amino-3'-deoxy-ATP as an RNA polymerase inhibitor?
- Enzyme inhibition assays : Purified DNA-dependent RNA polymerase is incubated with 3'-amino-3'-deoxy-ATP, and RNA synthesis is monitored via radiolabeled UTP incorporation. Competitive inhibition is observed with an IC₅₀ of ~10 µM .
- Structural studies : X-ray crystallography of RNA polymerase bound to 3'-amino-3'-deoxy-ATP reveals steric hindrance at the active site due to the 3'-amino group .
Basic: How are carbocyclic analogues of this compound synthesized, and what advantages do they offer?
Carbocyclic analogues replace the ribose oxygen with a methylene group, enhancing metabolic stability:
- Epoxide ring-opening : Cyclopentene derivatives are epoxidized and opened with azide, followed by hydrogenation to introduce the amino group .
- Antiviral activity : Carbocyclic this compound shows potent inhibition of RNA viruses (e.g., Semliki Forest virus) by mimicking the natural nucleoside and disrupting viral replication .
Advanced: How does this compound enhance oligonucleotide stability in structural studies?
- Internucleoside modifications : Incorporation of 3'-amino groups into oligothymidylates replaces the phosphodiester bond with a stable NHP(O)(O⁻)-O-5' linkage, resisting nuclease degradation .
- Thermal stability : Modified oligonucleotides form duplexes with higher melting temperatures (ΔTm +5–8°C) due to reduced electrostatic repulsion .
Basic: What analytical techniques confirm the structure of this compound derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR verify regioselectivity of amino group introduction (e.g., δ 5.2 ppm for anomeric proton) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., [M+H]+ at m/z 283.11 for this compound) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) assesses purity and reaction progress .
Advanced: How do phosphorylation states influence the biological activity of this compound?
- Triphosphate form : 3'-Amino-3'-deoxy-ATP competes with ATP in RNA polymerase assays, with Ki values 10-fold lower than ATP .
- Mono-/diphosphate forms : These are less active but serve as prodrugs in cellular uptake studies, requiring intracellular phosphorylation for activation .
Basic: What role does this compound play in puromycin biosynthesis?
- Direct precursor : Radiolabeling studies show [U-¹⁴C]-adenosine is incorporated into the this compound moiety of puromycin .
- Regulatory feedback : Accumulation of 3'-amino-3'-deoxy-ATP downregulates biosynthetic enzymes, balancing pathway flux .
Advanced: How are aminotransferases characterized in this compound biosynthesis?
- Enzyme purification : Streptomyces lysates are fractionated via ammonium sulfate precipitation and ion-exchange chromatography .
- Kinetic assays : Activity is measured by monitoring glutamate-to-α-ketoglutarate conversion spectrophotometrically (340 nm, NADH cofactor) .
Advanced: What structural modifications improve the antiviral efficacy of this compound analogues?
- Carbocyclic backbone : Enhances metabolic stability and membrane permeability, increasing antiviral potency 100-fold compared to the parent compound .
- 5'-Triphosphate prodrugs : Masking the phosphate groups with lipophilic esters improves cellular uptake and intracellular activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
